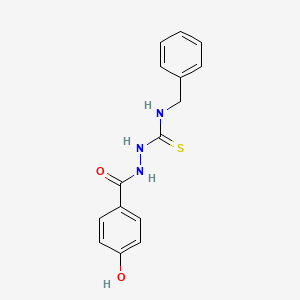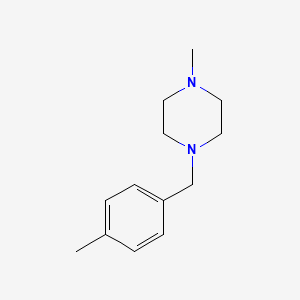![molecular formula C17H17BrClNO3 B5779516 N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide, also known as Bromo-DMAA, is a synthetic compound that has gained significant attention in the scientific research community. This compound has been studied extensively due to its potential as a psychoactive drug and its ability to stimulate the central nervous system.
科学的研究の応用
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has been the subject of numerous scientific studies due to its potential as a psychoactive drug. It has been found to stimulate the central nervous system and increase energy levels, making it a popular ingredient in dietary supplements and pre-workout formulas. Additionally, it has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression.
作用機序
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide acts as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. Specifically, it stimulates the release of norepinephrine and dopamine, which are neurotransmitters that play a role in mood, attention, and energy levels. This leads to increased alertness, focus, and energy.
Biochemical and Physiological Effects
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration, as well as stimulate the release of glucose and fatty acids into the bloodstream. Additionally, it has been found to increase the activity of certain enzymes involved in energy metabolism.
実験室実験の利点と制限
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to stimulate the central nervous system, making it useful for studying the effects of neurotransmitters and other compounds on the brain. However, its potential for abuse and its status as a controlled substance in some countries may limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide. One area of interest is its potential as a treatment for ADHD and depression. Additionally, further research could explore its effects on other neurotransmitters and its potential for use in other applications, such as improving athletic performance or enhancing cognitive function.
Conclusion
In conclusion, N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a psychoactive drug and its ability to stimulate the central nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has the potential to be a valuable tool for studying the brain and developing new treatments for a variety of conditions.
合成法
The synthesis of N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide involves several steps, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 4-chlorobenzoyl chloride to form N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide.
特性
IUPAC Name |
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO3/c1-22-15-9-12(14(18)10-16(15)23-2)7-8-20-17(21)11-3-5-13(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVQOKVHBAGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)C2=CC=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)


![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)